2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluorophenol with an appropriate acylating agent to form 2-(2-fluorophenoxy)acetyl chloride. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)aniline under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure efficient and selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group and pyrrolidinone moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide include:
- 2-(2-fluorophenoxy)phenyl derivatives
- Pyrrolidinone-based compounds
- Fluorinated acetamides
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a fluorophenoxy group and a pyrrolidinone moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c19-15-7-1-2-8-16(15)24-12-17(22)20-13-5-3-6-14(11-13)21-10-4-9-18(21)23/h1-3,5-8,11H,4,9-10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOVJLQVTYYXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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